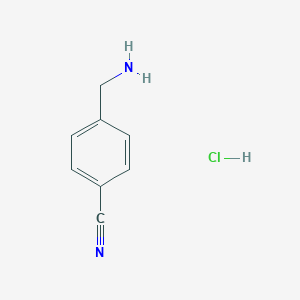

N'-(4-Aminophenyl)-N,N-dimethylacetamidine

Descripción general

Descripción

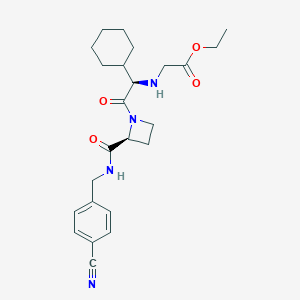

Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- is an organic compound with the molecular formula C10H15N3. This compound is characterized by the presence of an ethanimidamide group attached to a 4-aminophenyl ring, with two methyl groups attached to the nitrogen atom. It is a derivative of benzamidine and is known for its applications in various fields, including medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- typically involves the reaction of 4-nitroaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding N,N-dimethyl-4-nitrobenzamidine. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired compound.

-

Step 1: Formation of N,N-dimethyl-4-nitrobenzamidine

Reactants: 4-nitroaniline, dimethylformamide dimethyl acetal (DMF-DMA)

Conditions: Reflux in anhydrous ethanol

Product: N,N-dimethyl-4-nitrobenzamidine

-

Step 2: Reduction to Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl-

Reactants: N,N-dimethyl-4-nitrobenzamidine, hydrogen gas

Catalyst: Palladium on carbon (Pd/C)

Conditions: Room temperature, atmospheric pressure

Product: Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl-

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reduction step is often carried out in high-pressure hydrogenation reactors to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of secondary amines.

Substitution: The amino group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Secondary amines.

Substitution: Halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparación Con Compuestos Similares

Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- can be compared with other similar compounds, such as:

Benzamidine: A simpler analog with similar enzyme inhibitory properties.

Phenylguanidine: Another analog with a different substitution pattern on the phenyl ring.

4-Aminobenzamidine: Lacks the N,N-dimethyl substitution, leading to different chemical and biological properties.

Uniqueness

The presence of the N,N-dimethyl groups in Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes, making it a more potent inhibitor compared to its analogs.

Propiedades

IUPAC Name |

N'-(4-aminophenyl)-N,N-dimethylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUCSAKZQUXQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35556-08-2 | |

| Record name | Bay-d 9216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035556082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of Amidantel and its deacylated derivative against nematodes?

A1: While the exact mechanism is not fully elucidated in the provided research, studies using Caenorhabditis elegans as a model organism demonstrate that both Amidantel and BAY d 9216 primarily inhibit growth and induce paralysis in the nematodes. [] This suggests a potential impact on neuromuscular function. Further research is required to pinpoint the specific molecular targets and downstream effects.

Q2: Were there any notable differences in the effects of Amidantel and its deacylated derivative on Caenorhabditis elegans?

A2: Both compounds exhibited similar effects on C. elegans, inhibiting growth and inducing paralysis at comparable concentrations (around 1.0 mM). [] Interestingly, both compounds also caused a delay in egg-laying, but did not ultimately affect the total number of eggs produced. [] This suggests a potential impact on reproductive processes, though further investigation is needed.

Q3: How does the emergence of drug resistance impact the effectiveness of Amidantel and BAY d 9216?

A3: The research identified five drug-resistant mutants of C. elegans following exposure to Amidantel and BAY d 9216. [] These mutants exhibited resistance to the growth-inhibiting effects of both compounds. [] This finding highlights the potential for the development of anthelmintic resistance, a significant concern in parasite control. Further research into the resistance mechanisms employed by these mutants could contribute valuable insights for developing strategies to combat resistance.

Q4: Beyond C. elegans, what other nematode species have been studied in relation to Amidantel and its derivatives?

A4: While the provided research primarily focuses on C. elegans, other studies indicate that derivatives of Amidantel, specifically Tribendimidine, exhibit efficacy against Necator americanus and Nippostrongylus braziliensis in animal models, and Clonorchis sinensis in vitro. [, ] These findings suggest a broader spectrum of anthelmintic activity for this class of compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)

![TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE](/img/structure/B131688.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)